4-(ピペラジン-1-イル)安息香酸tert-ブチル

概要

説明

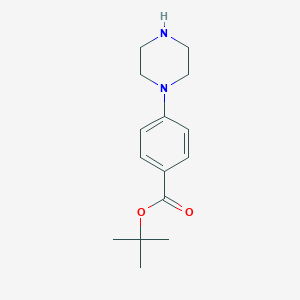

tert-Butyl 4-(piperazin-1-yl)benzoate: is an organic compound with the molecular formula C15H22N2O2. It is a derivative of benzoic acid and piperazine, featuring a tert-butyl ester group. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties and reactivity .

科学的研究の応用

Chemistry: tert-Butyl 4-(piperazin-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of drugs targeting central nervous system disorders, such as anxiety and depression. It is also investigated for its antimicrobial and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl 4-(piperazin-1-yl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

作用機序

The mechanism of action of tert-Butyl 4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

類似化合物との比較

- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

- 4-(N-Boc-piperazin-1-yl)benzaldehyde

Comparison: tert-Butyl 4-(piperazin-1-yl)benzoate is unique due to its combination of a benzoate ester and a piperazine ring. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate has an aldehyde group, which makes it more reactive in condensation reactions, while tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate contains an amine group, influencing its basicity and nucleophilicity .

生物活性

tert-Butyl 4-(piperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a tert-butyl ester group, a benzoate moiety, and a piperazine ring, which contribute to its pharmacological properties. Research indicates its potential applications in treating central nervous system disorders, antimicrobial activities, and anticancer effects.

The mechanism of action for tert-butyl 4-(piperazin-1-yl)benzoate involves its interaction with various molecular targets, particularly neurotransmitter receptors. The piperazine ring can mimic neurotransmitters, allowing the compound to bind to receptors involved in neurotransmission, which may lead to alterations in cellular signaling pathways and physiological responses.

Antimicrobial Activity

Research has shown that tert-butyl 4-(piperazin-1-yl)benzoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, one study reported an MIC (Minimum Inhibitory Concentration) of 31.75 μM against Mycobacterium kansasii and strong activity against Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of several tumor cell lines with an EC50 ranging from 1 to 3 μM. Notably, it showed promise in inducing apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Study: Tumor Cell Lines

A specific study evaluated the effects of tert-butyl 4-(piperazin-1-yl)benzoate on human monocytic leukemia THP-1 cells. The results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl 4-(piperazin-1-yl)benzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | Aldehyde group | Enhanced reactivity in condensation |

| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | Amine group | Antidepressant effects |

| Tert-butyl 3-(indolyl)methylbenzoate | Indole substitution | Potential anti-cancer activity |

This table illustrates how variations in functional groups can influence the biological activity of related compounds.

Synthesis Methods

The synthesis of tert-butyl 4-(piperazin-1-yl)benzoate typically involves multi-step organic reactions starting from commercially available precursors. The process includes the formation of the benzoate ester followed by the introduction of the piperazine moiety through nucleophilic substitution reactions .

特性

IUPAC Name |

tert-butyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROXQOZMVCDQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630376 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187669-28-9 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。